Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
Overview
Description
Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a benzothiazole ring fused with a tetrahydro ring system, making it a versatile scaffold for various chemical reactions and biological activities.
Mechanism of Action
Target of Action
It has been shown to have significant antiproliferative potential against mcf-7 and hepg-2 cancer cell lines , suggesting that it may target proteins or pathways involved in cell proliferation and survival.
Mode of Action
It has been shown to induce apoptosis in mcf-7 cells , indicating that it may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Result of Action
The compound has demonstrated significant antiproliferative activity against MCF-7 and HepG-2 cancer cell lines . It has been shown to induce apoptosis in MCF-7 cells , leading to a significant reduction in cell viability. In vivo studies have also revealed a significant decrease in solid tumor mass upon treatment with this compound .
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. For instance, it may bind to the active sites of certain enzymes, altering their activity and affecting the overall metabolic flux. Additionally, this compound can interact with proteins, influencing their structure and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by interacting with key signaling molecules, leading to changes in gene expression profiles. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target molecules, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from short-term effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects such as organ damage or metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These interactions can have downstream effects on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, depending on its chemical properties and interactions with cellular components. The localization and accumulation of this compound can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can influence its role in cellular processes and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate typically involves a multicomponent reaction. One common method includes the cyclization of an amino-ester precursor with ethyl isothiocyanate, resulting in the formation of the benzothiazole ring . Another approach involves the acylation of the amino-ester with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (Et3N), followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the benzothiazole ring .
Scientific Research Applications
Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure.
Comparison with Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound shares a similar benzothiazole ring structure but differs in the position and nature of substituents.
Indole Derivatives: Indole derivatives also exhibit a fused ring system and are known for their diverse biological activities.
Uniqueness: Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is unique due to its specific ring fusion and the presence of an amino group, which allows for a wide range of chemical modifications and biological activities. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7/h6H,2-5H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEBHSVVRNIDMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997595 | |
Record name | Ethyl 2-imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76263-11-1 | |
Record name | Ethyl 2-imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.